Atomoxetine-N-amide
Description
Nomenclature and Chemical Identity of Atomoxetine-N-amide
The precise identification and naming of chemical compounds are fundamental in pharmaceutical sciences. This compound is identified by its systematic chemical name and various synonyms. pharmaffiliates.comclearsynth.com
Synonyms: This compound is also known by several other names, including N-Carbamoyl Atomoxetine (B1665822), Atomoxetine Urea (B33335) Impurity, and (R)-1-Methyl-1-(3-phenyl-3-(o-tolyloxy)propyl)urea. veeprho.comsynzeal.comnih.gov It is also referred to as Atomoxetine Impurity 2. veeprho.compharmaffiliates.com
Structural Relationship to Atomoxetine (Parent Compound): this compound is structurally similar to atomoxetine. The key structural difference lies in the modification of the terminal amine group. In atomoxetine, this is a methylamino group. nih.gov In this compound, this group is converted to a urea moiety, specifically an N-amide. pharmaffiliates.comsynzeal.com This structural relationship is the reason it is classified as a "related compound." royed.in The molecular formula of this compound is C18H22N2O2, and it has a molecular weight of 298.38 g/mol . pharmaffiliates.compharmaffiliates.comallmpus.com
Properties
Molecular Formula |
C₁₈H₂₂N₂O₂ |
|---|---|
Molecular Weight |
298.38 |
Synonyms |
(R)-1-Methyl-1-(3-phenyl-3-(o-tolyloxy)propyl)urea; |
Origin of Product |
United States |
Chemical Synthesis and Formation Pathways of Atomoxetine N Amide
Targeted Synthetic Routes for Analytical Reference Standard Production
The availability of pure analytical reference standards is a prerequisite for the accurate quantification of impurities in drug substances and for the validation of analytical methods. derpharmachemica.com Atomoxetine-N-amide is synthesized and sold by various specialized chemical suppliers for this purpose. synthinkchemicals.com
While detailed, proprietary synthesis procedures are seldom published, the structure of this compound, (R)-1-Methyl-1-[3-phenyl-3-(o-tolyloxy)propyl]urea, indicates a synthetic pathway originating from Atomoxetine (B1665822) itself or its immediate precursors. The synthesis would involve the conversion of the secondary amine group in Atomoxetine, (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propylamine, into a urea (B33335) functional group. This transformation could theoretically be achieved by reacting the Atomoxetine free base with a suitable reagent such as an isocyanate or a carbamoylating agent under controlled laboratory conditions to produce the target N-amide compound. Several chemical manufacturers list the compound as available for custom synthesis, confirming the existence of established laboratory-scale production methods. allmpus.com
Table 1: Chemical Identity of this compound
| Identifier | Data |
|---|---|
| Chemical Name | (R)-1-Methyl-1-[3-phenyl-3-(o-tolyloxy)propyl]urea |
| Synonyms | Atomoxetine Urea Impurity |
| Molecular Formula | C18H22N2O2 |
| Molecular Weight | 298.38 g/mol |
| CAS Number | Not Assigned (NA) |
Data sourced from multiple chemical suppliers. synthinkchemicals.comhemarsh.comallmpus.com
For an analytical reference standard, high purity is paramount. The synthesis of this compound must be followed by rigorous purification and characterization to ensure it is free from other impurities that could interfere with analytical testing. hemarsh.com Suppliers confirm the purity of their standards using techniques such as High-Performance Liquid Chromatography (HPLC), with reported purities often at or above 98%. allmpus.com A comprehensive Certificate of Analysis (COA) is typically provided, including characterization data from methods such as mass spectrometry (MS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy to verify the chemical structure. synzeal.com This level of characterization is essential for its use in regulatory applications like Abbreviated New Drug Application (ANDA) filings. synzeal.comsynchemia.com
Methodology for Laboratory-Scale Synthesis
Investigation of Formation as a Process-Related Impurity
Process-related impurities are byproducts that form during the manufacturing of an API. Their formation is often a result of side reactions involving starting materials, intermediates, or reagents. This compound is recognized as a potential process-related impurity in the synthesis of Atomoxetine. synchemia.com
The synthesis of Atomoxetine involves several steps, providing multiple opportunities for impurity formation. A common synthetic route involves the reaction of an alkoxide of N-methyl-3-phenyl-3-hydroxy propylamine (B44156) with 2-fluorotoluene (B1218778). google.comgoogle.com The key intermediate, (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propylamine (Atomoxetine base), is a secondary amine. The formation of the this compound (urea) impurity would necessitate the introduction of a carbonyl group and a second nitrogen atom. This could potentially occur if the reaction mixture is contaminated with a urea-forming reagent or if a side reaction involving a reagent like a chloroformate (used in some demethylation steps) leads to an isocyanate intermediate, which then reacts with an amine source. google.com
Table 2: Selected Process-Related Impurities of Atomoxetine
| Impurity Name | Type | Potential Origin |
|---|---|---|
| This compound | Byproduct | Side reaction of Atomoxetine intermediate with a carbamoylating agent or isocyanate. |
| N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine (3-ATM) | Regio-isomer | Reaction with 3-fluorotoluene (B1676563) (an impurity in the 2-fluorotoluene starting material). google.comepo.org |
| N-methyl-3-(4-methylphenoxy)-3-phenylpropylamine (4-ATM) | Regio-isomer | Reaction with 4-fluorotoluene (B1294773) (an impurity in the 2-fluorotoluene starting material). google.comepo.org |
The formation of byproducts in pharmaceutical synthesis is often attributed to the reactivity of intermediates, the presence of impurities in starting materials, or reaction conditions that promote side reactions. researchgate.net In the case of Atomoxetine, regio-isomeric impurities are known to form from impurities present in the 2-fluorotoluene starting material. epo.org The formation of this compound likely follows a different mechanistic pathway. It is plausible that its formation is an intermittent event, triggered by specific process deviations or the presence of trace contaminants. researchgate.net The mechanism would involve the nucleophilic attack of the secondary amine of the Atomoxetine intermediate on a reactive carbonyl-containing species, leading to the stable urea linkage.
Identification of Precursors and Reaction Conditions Leading to N-Amide Formation
Potential Formation as a Degradation Product of Atomoxetine
Drug substances can degrade over time when exposed to environmental factors such as heat, light, or moisture, leading to the formation of degradation products. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a common degradation pathway for pharmaceuticals containing susceptible functional groups like esters or amides. ijper.org
Forced degradation studies are conducted on Atomoxetine to identify potential degradants under various stress conditions (acidic, alkaline, oxidative, thermal). These studies have identified several degradation products. However, the available literature on Atomoxetine's degradation profile does not specifically list this compound as a major degradation product. While amides can undergo hydrolysis, tertiary amides, such as the urea in this compound, are generally quite stable and resistant to hydrolysis under normal storage conditions. usp.org This suggests that the formation of this compound is more likely a result of synthetic processes rather than a common degradation pathway of the final drug substance.
Pathways of Chemical Degradation Leading to Amide Derivatives
The degradation of atomoxetine can occur through several chemical reactions, including hydrolysis, oxidation, and thermal stress. researchgate.netnih.gov While the primary degradation products often involve hydroxylation or demethylation, the formation of amide derivatives represents another potential pathway. nih.govnih.govdrugbank.com
An amide linkage in this context would typically involve the secondary amine group of the atomoxetine molecule. One specific N-amide derivative identified as a potential impurity is N-methyl-N-[3-(2-methylphenoxy)-3-phenylpropyl] acetamide (B32628). google.com The formation of such an acetamide suggests a reaction pathway involving the acylation of the secondary amine of atomoxetine. This could theoretically occur if the drug substance is exposed to a source of acetyl groups, such as acetic acid or other acetylating agents, under conditions that favor the reaction.
Forced degradation studies, which subject the drug to extreme conditions, help elucidate these pathways. Atomoxetine has been shown to be susceptible to degradation under acidic, basic, oxidative, and thermal stress. nih.govnih.govoup.com While these studies often focus on the major degradants, the formation of minor products like amides can also occur. For instance, oxidative conditions could potentially lead to intermediates that are more susceptible to subsequent reactions, including amide formation. A study on the formulation of orally disintegrating tablets identified "Atomoxetine N-amide" as a specific impurity, highlighting its relevance in the context of pharmaceutical manufacturing. jrespharm.com
The proposed oxidation pathway for atomoxetine has been reported to involve a multi-step process that can form corresponding aldehyde and amine derivatives. acs.org Such reactive intermediates could potentially participate in further reactions leading to amide-type structures.
Influence of Environmental Factors on Atomoxetine Degradation and N-Amide Accumulation
Environmental factors play a significant role in the stability of atomoxetine and the potential for the formation and accumulation of degradation products, including N-amide derivatives. The key factors influencing its degradation are pH, temperature, and the presence of oxidizing agents.
pH and Hydrolysis: Atomoxetine's stability is notably dependent on pH. google.com Forced degradation studies show that the drug degrades in both acidic and alkaline conditions. researchgate.netnih.gov Significant degradation (around 25%) has been observed after refluxing in an acidic medium for one hour, with complete degradation after three hours. nih.gov A similar rate of degradation was noted in alkaline solutions. nih.gov Specifically, studies using 0.1 M HCl and 0.1 M NaOH have confirmed its susceptibility to hydrolysis. uchile.cl The stability of atomoxetine hydrochloride is improved in aqueous solutions with a pH of about 4 or higher. google.com This suggests that controlling the pH of formulations is crucial to minimize the hydrolysis that could precede or contribute to amide formation.
Temperature: Both wet and dry heat can induce the degradation of atomoxetine. nih.gov Thermal degradation studies have shown that about 12-15% of the initial atomoxetine degraded after heating for one hour, with complete degradation occurring after seven hours of continuous heating. nih.govacs.org In compatibility studies for tablet formulations, mixtures of the active substance with excipients are stored at elevated temperatures (e.g., 40°C) to accelerate degradation and assess potential interactions that could lead to impurities like this compound. jrespharm.com
Light: In contrast to other environmental factors, atomoxetine is generally considered stable under photolytic conditions. researchgate.netnih.gov Studies exposing atomoxetine solutions to both sunlight and UV radiation have found negligible degradation. nih.gov
Oxidation: Atomoxetine is susceptible to degradation under oxidative stress. researchgate.netnih.gov Studies using 3% hydrogen peroxide (H₂O₂) showed 20-25% drug degradation after one hour of refluxing, with multiple degradation products appearing. Oxidative stress resulted in the degradation of 32% of the initial atomoxetine in one study. nih.gov These oxidative pathways can generate various degradants, and the reactive intermediates formed could contribute to the formation of N-amide derivatives.
The following tables summarize findings from degradation studies and the detection of this compound in pharmaceutical formulations.
| Stress Condition | Parameters | Extent of Degradation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, refluxed for 3 hours | Complete degradation | nih.gov |
| Base Hydrolysis | 0.1 M NaOH, refluxed for 3 hours | Complete degradation | nih.gov |
| Oxidation | 3% H₂O₂, refluxed for 3 hours | Complete degradation | nih.gov |
| Thermal (Dry Heat) | Heated for 7 hours | Complete degradation | nih.gov |
| Photolytic (UV/Sunlight) | Exposed for 12 hours | Negligible degradation | nih.gov |
| Impurity | Result (%) | Reference |
|---|---|---|
| Desmethyl Atomoxetine | 0.01 | jrespharm.com |
| Atomoxetine N-amide | Not Detected | jrespharm.com |
| Unknown Single Impurity | 0.16 | jrespharm.com |
| Total Impurity | 0.21 | jrespharm.com |
Advanced Analytical Methodologies for Characterization and Quantification of Atomoxetine N Amide
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstone techniques for the analysis of pharmaceutical impurities. They offer high resolution, sensitivity, and reproducibility for separating and quantifying trace-level compounds within a drug substance or product.
The primary goal of impurity profiling is to develop a chromatographic method that can effectively separate the main component (Atomoxetine) from all its potential impurities, including process-related impurities and degradation products. For Atomoxetine-N-amide, this requires optimizing various HPLC parameters to achieve adequate resolution.
A key reference for this separation is the United States Pharmacopeia (USP) monograph for Atomoxetine (B1665822) Capsules, which outlines a specific method to ensure the separation between Atomoxetine and this compound. uspnf.com The method development often follows a quality by design (QbD) approach, where parameters are systematically evaluated to create a robust separation. nih.gov Isocratic and gradient elution modes can be employed. Gradient methods, which involve changing the mobile phase composition over time, are particularly useful for separating complex mixtures of impurities with different polarities.
Research has described various reversed-phase HPLC (RP-HPLC) methods for Atomoxetine and its impurities. These methods typically use C8 or C18 columns and a mobile phase consisting of an aqueous buffer (often at an acidic pH) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net
| Parameter | Method 1 (USP-based) uspnf.com | Method 2 (Ion-Pairing) | Method 3 (Generic RP-HPLC) researchgate.net |
|---|---|---|---|
| Column | Not specified, but resolution between atomoxetine and atomoxetine N-amide is key | C8, 3.5 µm, 15 cm × 4.6 mm i.d. | Xterra RP 18, 5 µm, 250 mm × 4.6 mm |
| Mobile Phase | Acetonitrile and Buffer (pH 3.1) (41:59) | Aqueous Phase: 25 mM o-phosphoric acid, 25 mM octanesulfonic acid (pH 2.5) Organic Phase: n-propanol (73:27 Aqueous:Organic) | Methanol and Water (80:20 v/v) |
| Flow Rate | Not specified | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (Wavelength not specified) | UV at 215 nm | UV at 270 nm |
| Temperature | Not specified | 40 °C | 30 °C |
Once a suitable separation method is developed, it must be validated to ensure it is fit for its intended purpose, which is the reliable quantification of this compound. Validation is performed according to International Conference on Harmonisation (ICH) guidelines. researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netinnovareacademics.in
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, such as the main drug, other impurities, and excipients. innovareacademics.in
Linearity: Demonstrated by a linear relationship between the concentration of the analyte and the detector response over a specified range. researchgate.net For instance, a method for atomoxetine was found to be linear over a range of 2–10 μg/mL with a regression coefficient of 0.9999. researchgate.net
LOD and LOQ: The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. innovareacademics.in For an HPLC method for atomoxetine, the LOD and LOQ were reported as 0.0001 µg and 0.0005 µg, respectively, indicating high sensitivity. innovareacademics.in
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples. innovareacademics.in
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). innovareacademics.in Typically, a relative standard deviation (RSD) of less than 2% is considered acceptable. innovareacademics.in
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
| Parameter | Finding from Study 1 researchgate.netinnovareacademics.in | Finding from Study 2 biomedres.us |
|---|---|---|
| Linearity Range | 2–10 μg/mL (r² = 0.9999) | 1–16 μg/mL (r = 0.99999) |
| LOD | 0.0001 µg | 0.028 μg/mL |
| LOQ | 0.0005 µg | 0.085 μg/mL |
| Precision (%RSD) | <2% (Intra- and Inter-day) | Not specified |
| Accuracy/Recovery | High recovery reported | Not specified |
Chromatographic Separations for Impurity Profiling
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Trace Analysis
Mass spectrometry is a powerful analytical technique used for determining the molecular weight and structure of compounds. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for identifying and quantifying trace-level impurities in complex matrices.
The first step in analyzing an unknown peak in a chromatogram is to identify its structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the impurity. For this compound (C₁₈H₂₂N₂O₂), the expected molecular weight is approximately 298.38 g/mol . pharmaffiliates.com
Tandem mass spectrometry (MS/MS) is used for structural elucidation. In this technique, the precursor ion (the molecular ion of the impurity) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. This information is crucial for confirming the identity of this compound by showing the presence of the core atomoxetine structure and the attached amide group. Software tools can assist in interpreting these fragmentation patterns to propose a structure. researchgate.net
LC-MS/MS is the gold standard for trace-level quantification due to its superior sensitivity and selectivity compared to UV detection. nih.gov The technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion-to-product ion transition is monitored for the analyte and a stable isotope-labeled internal standard. researchgate.netrsc.org This approach minimizes matrix interference and provides highly reliable quantitative data. nih.govrsc.org
For Atomoxetine, transitions such as m/z 256 → 44 and m/z 256.4 → 43.8 have been reported. nih.govresearchgate.netrsc.org A similar approach would be applied to this compound, where a specific mass transition would be established and optimized. Sample preparation for analysis of complex matrices like plasma often involves a simple protein precipitation step. nih.govrsc.org Validated LC-MS/MS methods for atomoxetine have demonstrated excellent linearity over wide concentration ranges (e.g., 0.500 to 2000 ng/mL) and very low limits of quantification (LLOQ), often in the low ng/mL range. researchgate.netrsc.org These methods can be readily adapted for the sensitive quantification of the N-amide impurity.
| Parameter | Method 1 nih.gov | Method 2 rsc.org | Method 3 researchgate.net |
|---|---|---|---|
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MRM Transition (Atomoxetine) | m/z 256 > 44 | m/z 256.4 → 43.8 | m/z 256 → 44 |
| Internal Standard | d3-atomoxetine | atomoxetine-d3 | venlafaxine |
| LLOQ (in plasma) | 3 ng/mL | 0.500 ng/mL | 1 ng/mL |
| Linearity Range (in plasma) | 3 - 900 ng/mL | 0.500 - 2000 ng/mL | 1 - 750 ng/mL |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation |
Application in Identification of N-Amide in Complex Matrices
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy)
While MS provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic compounds. Techniques like ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
Confirmation of Chemical Structure and Isomeric Purity
The unambiguous confirmation of the chemical structure of this compound, chemically known as (R)-1-Methyl-1-[3-phenyl-3-(o-tolyloxy)propyl]urea, and the assessment of its isomeric purity are critical steps in its analytical profiling. synzeal.comallmpus.com These are typically achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation. While detailed public data on the spectral characteristics of this compound is limited, standard industry practice for impurity characterization involves these techniques. For instance, a Certificate of Analysis for Atomoxetine Urea (B33335) Impurity (a synonym for this compound) often includes confirmation of the structure by 1H NMR and LC-MS. chemicea.com
Table 1: Spectroscopic Methods for Structural Confirmation of this compound
| Analytical Technique | Purpose | Expected Information |
| ¹H NMR Spectroscopy | To confirm the proton framework of the molecule. | Provides information on the number of protons, their chemical environment, and their connectivity, confirming the presence of the urea, methyl, phenyl, and tolyloxy propyl groups. |
| ¹³C NMR Spectroscopy | To identify all carbon atoms in the molecule. | Confirms the carbon skeleton of the compound, including the carbonyl carbon of the urea moiety. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak would confirm the molecular formula (C₁₈H₂₂N₂O₂), and the fragmentation pattern would provide structural clues. allmpus.compharmaffiliates.com |
Isomeric purity is a significant concern for Atomoxetine, as it possesses a chiral center. Consequently, the isomeric purity of its impurities, including this compound, must be carefully controlled. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers. A validated normal-phase isocratic chiral LC method has been developed for Atomoxetine hydrochloride that also effectively separates its S-enantiomer and other positional isomers. nih.gov This method utilizes a polysaccharide-based chiral stationary phase, demonstrating the capability of such systems to resolve stereoisomers within this class of compounds. nih.gov
Table 2: Chiral HPLC Method Parameters for Isomeric Purity of Atomoxetine and Related Compounds
| Parameter | Condition |
| Column | Chiralcel OD-H |
| Mobile Phase | Hexane/IPA/DEA/TFA (85/15/0.15/0.2, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Validation | The method has been validated for specificity, linearity, accuracy, repeatability, and intermediate precision. nih.gov |
Complementary Use with Chromatographic Methods
Chromatographic methods, particularly HPLC, are central to the analysis of this compound, not only for assessing isomeric purity but also for determining its presence and quantity in the drug substance. These methods are often coupled with various detectors for enhanced sensitivity and specificity.
The analysis of impurities in Atomoxetine, including potential degradation products, is routinely performed using HPLC. Forced degradation studies, which are conducted under stress conditions such as acid, base, oxidation, and heat, help to identify potential impurities like this compound. The separation of these impurities is typically achieved using reversed-phase HPLC.
Table 3: Illustrative HPLC Conditions for the Analysis of Atomoxetine and its Impurities
| Parameter | Condition |
| Column | C8, 3.5 µm particle size, 15 cm × 4.6 mm i.d. |
| Mobile Phase | 73% 25 mM o-phosphoric acid (pH 2.5) with 25 mM octanesulfonic acid, and 27% n-propanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Column Temperature | 40 °C |
This table is illustrative of conditions used for atomoxetine and its impurities, as specific validated methods for this compound are not publicly detailed.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the simultaneous quantification of Atomoxetine and its metabolites, and by extension, its impurities. ijpsjournal.com This technique offers high sensitivity and selectivity, which is crucial for detecting and quantifying trace-level impurities in complex matrices. The use of LC-MS/MS is a standard approach in modern analytical laboratories for impurity profiling.
Structural Relationships and Potential Biological Activity of Atomoxetine N Amide Comparative Studies
Comparative Analysis of Chemical Structures: Atomoxetine (B1665822) vs. Atomoxetine-N-amide
The fundamental difference between atomoxetine and this compound lies in the terminal nitrogen group. Atomoxetine features a secondary amine (a methylamino group), which is basic and typically protonated at physiological pH. openaccessjournals.com In contrast, this compound possesses a urea (B33335) moiety in place of the amine. veeprho.comsynzeal.com
This substitution results in several key structural and physicochemical changes:
Functional Group: The secondary amine in atomoxetine is replaced by a urea group in this compound.
Polarity and Hydrogen Bonding: The urea group is more polar and has both hydrogen bond donor and acceptor capabilities, differing from the single hydrogen bond donor capacity of the protonated secondary amine in atomoxetine.
Basicity: The secondary amine of atomoxetine is basic, whereas the urea group of this compound is essentially neutral. This change significantly alters the ionization state of the molecule at physiological pH.
Molecular Weight and Formula: The addition of the carbamoyl (B1232498) group increases the molecular weight and alters the molecular formula. pharmaffiliates.com
| Feature | Atomoxetine | This compound |
|---|---|---|
| IUPAC Name | (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine wikipedia.org | (R)-1-Methyl-1-[3-phenyl-3-(o-tolyloxy)propyl]urea synzeal.comallmpus.com |
| Key Functional Group | Secondary Amine | Urea |
| Molecular Formula | C17H21NO pharmaffiliates.com | C18H22N2O2pharmaffiliates.com |
| Molecular Weight | 255.35 g/mol pharmaffiliates.com | 298.38 g/mol allmpus.compharmaffiliates.com |
| Synonyms | (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine wikipedia.org | Atomoxetine Urea Impurity veeprho.comsynzeal.com |
Theoretical Impact of Structural Modification on Ligand-Receptor Interactions
The therapeutic effects of atomoxetine are primarily attributed to its potent and selective inhibition of the presynaptic norepinephrine (B1679862) transporter (NET). nih.govdrugbank.com Its affinity for NET is high, with a reported inhibition constant (Ki) of 5.4 nM. nih.gov The protonated secondary amine of atomoxetine is crucial for this interaction, as it is believed to form a key ionic bond with an acidic residue (such as an aspartate residue) within the transporter's binding site.
The structural modification in this compound is expected to have a profound theoretical impact on its ligand-receptor interactions:
Loss of Ionic Bonding: The replacement of the basic amine with a neutral urea group eliminates the potential for the critical ionic interaction with the NET binding site. This would theoretically lead to a significant reduction or complete loss of binding affinity for the norepinephrine transporter.
Increased Steric Hindrance: The bulkier urea group may introduce steric clashes within the narrow binding pocket of the transporter, further preventing optimal orientation and binding.
Therefore, it is highly probable that this compound would not retain the selective, high-affinity binding to the norepinephrine transporter that characterizes atomoxetine.
Exploratory In Vitro Pharmacological Screening
Comprehensive in vitro pharmacological data for this compound is not available in peer-reviewed scientific literature. Its characterization is largely confined to its role as a process impurity of atomoxetine.
Assessment of Norepinephrine Transporter (NET) Inhibition Potential (or lack thereof)
There are no published studies that formally assess the NET inhibition potential of this compound using standard in vitro assays (e.g., radioligand binding assays or neurotransmitter uptake assays). While one non-peer-reviewed source makes a passing claim that the impurity acts to inhibit the presynaptic norepinephrine transporter, this is not substantiated by scientific evidence and contradicts the theoretical analysis based on its structure. veeprho.com Given the critical role of the amine group for atomoxetine's activity, it is scientifically plausible to predict that this compound would exhibit a significantly diminished, if any, inhibitory effect on NET.
| Compound | Target | Reported In Vitro Affinity (Ki) | Data Source |
|---|---|---|---|
| Atomoxetine | Human Norepinephrine Transporter (NET) | 5.4 nM | nih.gov |
| Atomoxetine | Human Serotonin (B10506) Transporter (SERT) | 87 nM | nih.gov |
| Atomoxetine | Human Dopamine (B1211576) Transporter (DAT) | 1451 nM | nih.gov |
| This compound | Human Norepinephrine Transporter (NET) | No Data Available | N/A |
Evaluation of Activity at Other Neurotransmitter Receptors (e.g., serotonin, dopamine, if explored)
Atomoxetine itself has a much lower affinity for the serotonin and dopamine transporters compared to NET. nih.gov There is no available research data from in vitro screening studies to indicate whether this compound has any significant activity at these or other neurotransmitter receptors. Without such studies, any potential off-target effects remain entirely speculative.
In Vitro Metabolic Stability and Biotransformation Pathways
The assessment of metabolic stability is a critical step in drug discovery, often utilizing in vitro systems like liver microsomes or hepatocytes to predict in vivo clearance. nuvisan.com
Stability in Liver Microsomes or Other Enzyme Systems
There are no specific studies detailing the in vitro metabolic stability or biotransformation pathways for this compound. For the parent drug, atomoxetine, metabolism is well-documented. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to form the active metabolite 4-hydroxyatomoxetine (B19935). pharmgkb.orgnih.govresearchgate.net A minor pathway involves N-demethylation by CYP2C19 to form N-desmethylatomoxetine. pharmgkb.orgresearchgate.net
Identification of Potential Metabolites of this compound
The biotransformation of a xenobiotic is a critical determinant of its pharmacological and toxicological profile. While direct metabolic studies on this compound are not extensively available in the public domain, an understanding of its potential metabolic fate can be extrapolated from the well-documented metabolic pathways of its parent compound, atomoxetine, and the known metabolism of structurally related urea-containing compounds. The metabolic landscape of this compound is likely to be shaped by a combination of reactions targeting the core atomoxetine structure and the N-amide (urea) moiety.
The primary metabolic routes for atomoxetine involve oxidation, primarily mediated by the cytochrome P450 (CYP) enzyme system, followed by conjugation reactions. nih.govomicsonline.orgdrughunter.comnih.govpharmgkb.orgnih.govresearchgate.net Specifically, CYP2D6 is the principal enzyme responsible for the metabolism of atomoxetine, with CYP2C19 playing a secondary role. nih.govpharmgkb.orgnih.govd-nb.info Key metabolic transformations of atomoxetine include aromatic hydroxylation and N-demethylation. drughunter.comnih.govnih.govnih.gov
Given the structural similarity, it is plausible that this compound undergoes similar phase I metabolic reactions. The tolyl and phenyl rings of the core atomoxetine structure are susceptible to hydroxylation, analogous to the formation of 4-hydroxyatomoxetine from atomoxetine. nih.govomicsonline.orgnih.gov Furthermore, the N-methyl group on the side chain could be a target for N-demethylation, similar to the formation of N-desmethylatomoxetine. nih.govnih.gov
In addition to the reactions on the core structure, the N-amide (urea) functionality introduces another potential site for metabolic transformation. Urea derivatives can be subject to enzymatic hydrolysis. asm.orgwikipedia.org In the case of this compound, hydrolysis of the urea bond would be expected to yield atomoxetine and a corresponding amine or ammonia. This hydrolytic cleavage could represent a significant pathway for the in vivo disposition of this compound.
The interplay of these potential metabolic pathways—hydroxylation, N-demethylation, and hydrolysis—could lead to a variety of metabolites. For instance, this compound could first be hydroxylated on one of the aromatic rings and then undergo hydrolysis of the urea group, or vice versa. The resulting hydroxylated atomoxetine could then be further metabolized, for example, through glucuronidation, a common phase II conjugation reaction for atomoxetine metabolites. nih.govomicsonline.orgdrughunter.com
A systematic investigation of the in vitro and in vivo metabolism of this compound using liver microsomes, hepatocytes, and animal models would be necessary to definitively identify and quantify its metabolites. Such studies would also elucidate the specific enzymes responsible for its biotransformation and provide insights into potential species differences in its metabolism.
Based on the known metabolic pathways of atomoxetine and the general metabolism of urea-containing compounds, the following table outlines the potential metabolites of this compound. It is important to note that these are predicted metabolites, and their formation in vivo would need to be confirmed by experimental studies.
Table 1: Potential Metabolites of this compound
| Potential Metabolite Name | Predicted Metabolic Pathway |
|---|---|
| 4'-Hydroxy-Atomoxetine-N-amide | Aromatic hydroxylation of the tolyl group |
| 3'-Phenyl-Hydroxy-Atomoxetine-N-amide | Aromatic hydroxylation of the phenyl group |
| N-Desmethyl-Atomoxetine-N-amide | N-demethylation of the methylamino group |
| Atomoxetine | Hydrolysis of the N-amide (urea) bond |
| 4'-Hydroxyatomoxetine | Aromatic hydroxylation followed by hydrolysis of the N-amide bond |
| N-Desmethylatomoxetine | N-demethylation followed by hydrolysis of the N-amide bond |
| 4'-Hydroxy-N-desmethylatomoxetine | Aromatic hydroxylation and N-demethylation |
Table of Compound Names
| Compound Name |
|---|
| Atomoxetine |
| This compound |
| 4-Hydroxyatomoxetine |
| N-Desmethylatomoxetine |
| 4'-Hydroxy-Atomoxetine-N-amide |
| 3'-Phenyl-Hydroxy-Atomoxetine-N-amide |
| N-Desmethyl-Atomoxetine-N-amide |
| 4'-Hydroxy-N-desmethylatomoxetine |
Role in Pharmaceutical Quality Control and Research Standards
Establishment of Impurity Limits and Specifications for Atomoxetine (B1665822) Formulations
The control of impurities is a fundamental aspect of pharmaceutical manufacturing, mandated by global regulatory bodies to ensure patient safety. Atomoxetine-N-amide is identified as a key impurity in atomoxetine, necessitating the establishment of precise specifications and limits in the final drug formulation.
Regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the control of impurities in new drug substances and products. measurlabs.com These guidelines, often harmonized through the International Council for Harmonisation (ICH), require pharmaceutical manufacturers to identify, characterize, and quantify impurities. nih.govnih.gov The control strategy involves setting acceptance criteria, or limits, for impurities based on toxicological data and the maximum daily dose of the drug. seejph.com
For atomoxetine, pharmacopeias provide official monographs that outline the required quality standards. The United States Pharmacopeia (USP), for example, specifies tests for impurities in Atomoxetine Capsules. uspnf.com While a specific numerical limit for this compound is not publicly detailed in all general guidelines, its control is mandated through methods designed to ensure its separation and resolution from the active pharmaceutical ingredient (API). uspnf.com The presence of any impurity, including process-related impurities like this compound and other potential genotoxic impurities like nitrosamines, is a major concern for pharmaceutical industries and is strictly controlled. seejph.comchemicea.comresearchgate.net
To ensure that this compound levels remain within the established specifications, robust analytical methods are employed for its quantitative monitoring in drug products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques used for this purpose due to their sensitivity and specificity. seejph.comijpsjournal.comresearchgate.net
The USP monograph for Atomoxetine Capsules details a liquid chromatography method to be used for assessing organic impurities. uspnf.com This method is specifically designed to separate atomoxetine from its related compounds, including this compound. The system suitability requirements of the method mandate a minimum resolution between the atomoxetine and this compound peaks, confirming the method's ability to distinctly quantify the impurity. uspnf.com
Table 1: Example of Chromatographic Conditions for Impurity Monitoring in Atomoxetine Capsules This table is based on data from the United States Pharmacopeia monograph for Atomoxetine Capsules.
| Parameter | Specification |
| Mobile Phase | Acetonitrile (B52724) and Buffer (41:59) |
| Buffer | 2.7 g/L of monobasic potassium phosphate, pH adjusted to 3.1 |
| Resolution | Minimum of 2.6 between atomoxetine and this compound peaks |
| Detector | UV 220 nm |
| Data sourced from USP-NF. uspnf.com |
Regulatory Guidelines for Impurity Control in Active Pharmaceutical Ingredients
Function as an Analytical Reference Standard
The accurate quantification of this compound relies on the availability of a highly pure and well-characterized sample of the compound to serve as an analytical reference standard. This standard is indispensable for method development, validation, and routine quality control testing.
This compound for use as a reference standard is synthesized and purified to a very high degree. synzeal.comclearsynth.com Suppliers of pharmaceutical reference standards provide this compound with a comprehensive Certificate of Analysis (COA). synzeal.comsynzeal.comaquigenbio.com This certificate includes detailed characterization data confirming the material's identity, purity, and other relevant properties.
These reference materials are often qualified as Certified Reference Materials (CRMs), produced and certified under stringent quality systems like ISO 17034 and ISO/IEC 17025. Pharmacopeial bodies, such as the USP, also provide official reference standards for atomoxetine and its related compounds to be used in the tests and assays specified in their monographs. avantorsciences.comsigmaaldrich.com The certification process ensures the accuracy and traceability of the standard, which is critical for its use in regulatory submissions and quality control laboratories. synzeal.comclearsynth.comsynzeal.com
Table 2: Chemical Properties of this compound Reference Standard This table compiles information from various chemical and pharmaceutical suppliers.
| Property | Value |
| Chemical Name | (R)-1-Methyl-1-[3-phenyl-3-(o-tolyloxy)propyl]urea |
| Synonyms | Atomoxetine Urea (B33335) Impurity, N-Carbamoyl Atomoxetine, Atomoxetine Impurity 2 |
| Molecular Formula | C₁₈H₂₂N₂O₂ |
| Molecular Weight | 298.38 g/mol |
| Storage | 2-8°C |
| Data sourced from Pharmaffiliates, SynZeal, Veeprho, Allmpus, and SynThink. synzeal.compharmaffiliates.comveeprho.comallmpus.comsynthinkchemicals.compharmaffiliates.com |
The this compound reference standard is essential for the validation of analytical methods used in quality assurance. synzeal.comclearsynth.comsynzeal.com Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose. nih.govnih.gov
The reference standard is used in various validation experiments, including:
Specificity: The standard is used to confirm that the analytical method can unequivocally assess the impurity in the presence of the API and other components, such as excipients or other impurities. The required resolution between atomoxetine and this compound in the USP method is a direct measure of specificity. uspnf.combiomedres.us
Linearity: A series of dilutions of the reference standard are prepared to demonstrate that the method's response is directly proportional to the concentration of the impurity over a specific range. nih.govnih.gov
Accuracy: The standard is added (spiked) into samples of the drug product at known concentrations to determine how close the method's measured results are to the true value. nih.govbiomedres.us
Precision: The method's precision (including repeatability and intermediate precision) is assessed by repeatedly analyzing samples of the reference standard to check for consistency and reproducibility of the results. nih.govnih.gov
Limit of Quantification (LOQ): The reference standard is used to determine the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy. nih.govseejph.com
By serving as the benchmark in these procedures, the this compound reference standard ensures that the methods used for quality control are reliable, accurate, and capable of guaranteeing that every batch of atomoxetine medication meets its stringent purity specifications. synzeal.comaquigenbio.com
Future Research Trajectories for Atomoxetine N Amide
Development of Green Chemistry Approaches for Impurity Mitigation
The principles of green chemistry offer a promising avenue for minimizing the formation of Atomoxetine-N-amide during the synthesis and formulation of atomoxetine (B1665822). Future research should prioritize the development of environmentally benign analytical methodologies for monitoring and controlling this impurity.
Recent advancements have seen the development of green spectrofluorimetric methods for the assay of atomoxetine itself. royalsocietypublishing.orgresearchgate.net These methods utilize safer solvents like water and reagents such as sodium dodecyl sulfate (B86663), avoiding the hazardous organic solvents common in traditional chromatographic techniques like HPLC. royalsocietypublishing.orgresearchgate.net One such method enhances the native fluorescence of atomoxetine in an alkaline sodium dodecyl sulfate medium, while another involves complex formation with Erythrosine B in an aqueous acidic solution. royalsocietypublishing.org
Future research should adapt these principles to develop similar green analytical methods specifically for the detection and quantification of this compound. This would involve exploring eco-friendly solvents, biodegradable reagents, and energy-efficient analytical techniques. globaljournals.org The goal is to create methods that are not only sensitive and accurate but also reduce the environmental footprint of the quality control process in pharmaceutical manufacturing. globaljournals.org
Table 1: Green Analytical Methodologies for Potential Adaptation
| Analytical Technique | Principle | Potential Application for this compound | Reference |
| Spectrofluorimetry | Measurement of fluorescence enhancement or quenching. | Development of a rapid, low-solvent method for routine monitoring. | royalsocietypublishing.orgresearchgate.net |
| Membrane Separation | Use of selective membranes to separate molecules. | Green approach to remove the impurity from process streams or wastewater. | globaljournals.org |
Advanced Computational Chemistry for Predicting Formation and Reactivity
Computational chemistry, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful tool for predicting the properties and potential risks of pharmaceutical impurities without the need for extensive laboratory testing. While specific computational studies on this compound are not yet available, research on other atomoxetine impurities, such as N-Nitroso atomoxetine, provides a clear blueprint for future investigations.
Researchers have successfully used QSAR methodologies to predict the genotoxic potential of N-Nitroso atomoxetine. seejph.comresearchgate.net These models, based on the compound's molecular structure, can classify impurities according to their potential for carcinogenicity and mutagenicity, as outlined in ICH M7 guidelines. seejph.comresearchgate.net For N-Nitroso atomoxetine, QSAR studies have helped in establishing an acceptable intake limit. mhlw.go.jp
A crucial future research direction is the application of similar in silico models to this compound. This would involve:
Developing QSAR models to predict its toxicological endpoints.
Utilizing quantum mechanical models to understand its electronic structure and reactivity, thereby predicting its likelihood of formation under various conditions. mhlw.go.jp
Employing molecular docking simulations to investigate its potential interaction with biological targets, including enzymes and receptors.
These computational studies would provide invaluable data for risk assessment and guide the development of control strategies.
Elucidation of Comprehensive Degradation Kinetics and Pathways
A thorough understanding of how atomoxetine degrades to form impurities like this compound is fundamental for ensuring drug product stability. Forced degradation studies are a key component of this research.
Studies on atomoxetine have revealed its susceptibility to degradation under various stress conditions, including acid, alkali, heat, and light. For instance, when refluxed in 0.1 M HCl, atomoxetine degrades completely within three hours, forming several degradation products. Similarly, alkaline hydrolysis in 0.1 M NaOH also leads to significant degradation.
Future research must focus on detailed forced degradation studies that specifically aim to identify and quantify the formation of this compound under a comprehensive range of stress conditions. This would involve:
Subjecting atomoxetine to hydrolytic, oxidative, photolytic, and thermal stress according to ICH guidelines.
Utilizing advanced analytical techniques like LC-MS/MS to separate, identify, and structurally elucidate all significant degradation products, including this compound.
Determining the kinetic parameters (rate constants, order of reaction) for the formation of this compound under each stress condition.
This research will be instrumental in defining appropriate manufacturing process controls, packaging, and storage conditions to minimize the formation of this impurity throughout the product's shelf life.
Table 2: Forced Degradation Conditions for Atomoxetine
| Stress Condition | Reagent/Method | Observed Degradation | Reference |
| Acid Degradation | 0.1 M HCl, refluxed for 3 hours | Complete degradation with three new peaks observed. | |
| Alkali Degradation | 0.1 M NaOH, refluxed for 3 hours | 20-25% degradation within 1 hour, one major degradation product. | |
| Dry Heat | Not specified | Complete degradation in 7 hours with three new peaks. | |
| Photostability | UV radiation (30 °C) and sunlight (35 °C) | Degradation observed in solution. |
Exploration of Novel Analytical Technologies for Ultra-Trace Detection
The control of pharmaceutical impurities often requires analytical methods capable of detecting and quantifying them at extremely low levels. Future research should focus on developing and validating novel, highly sensitive analytical technologies for the ultra-trace detection of this compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for trace-level impurity analysis due to its high sensitivity and selectivity. researcher.life A method has already been developed for another impurity, N-Nitroso atomoxetine, achieving a limit of quantification (LOQ) of 0.02 ppm. seejph.com This method utilizes multiple reaction monitoring (MRM) for precise identification and quantification. seejph.com
Other innovative approaches are also being explored. For example, a novel voltammetric sensor using an iron oxide nanoparticle-fortified carbon paste electrode has been developed for the sensitive determination of atomoxetine. acs.org Such electrochemical methods could offer a simpler, cost-effective alternative to chromatography for routine analysis. acs.org
The path forward for this compound should involve:
Developing a specific and validated LC-MS/MS method for its quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
Investigating the feasibility of novel electrochemical sensors or biosensors for rapid and sensitive detection.
Exploring advanced microextraction techniques to concentrate the impurity from complex matrices prior to analysis, thereby enhancing detection limits. ijpsjournal.com
Theoretical Investigation of Undiscovered Chemical or Biological Properties
While the primary focus on an impurity is its mitigation and control, theoretical investigations into its potential chemical or biological properties can provide a more complete understanding of its risk profile. The parent compound, atomoxetine, is known primarily as a selective norepinephrine (B1679862) reuptake inhibitor. researchgate.netdrugbank.com However, recent studies suggest it may also interact with other biological targets, such as the serotonin (B10506) transporter (SERT) and the N-methyl-d-aspartate (NMDA) receptor. tandfonline.com
This raises the question of whether its impurities, including this compound, might also possess unforeseen biological activity. Future theoretical research should explore this possibility through:
Pharmacophore Modeling: Comparing the 3D structure of this compound with the pharmacophores of known active molecules to predict potential biological targets.
Molecular Docking Studies: Simulating the binding of this compound to a wide range of receptors and enzymes, including those targeted by atomoxetine (norepinephrine transporter, SERT, NMDA receptor) and others.
In Silico ADME/Tox Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
Such theoretical explorations could uncover unexpected pharmacological or toxicological properties, providing a more holistic understanding of the impurity and informing the direction of future in vitro and in vivo toxicological studies. This proactive approach ensures a comprehensive safety assessment beyond standard impurity profiling.
Q & A
Q. How can researchers validate analytical methods for Atomoxetine-N-amide to ensure regulatory compliance?
Methodological Answer:
- Use high-purity reference standards (e.g., N-Nitroso Atomoxetine) with documented characterization (e.g., InChI, CAS, molecular formula) to calibrate instruments and establish baseline metrics .
- Perform method validation (AMV) steps, including specificity, accuracy, precision, and linearity testing, adhering to guidelines from regulatory bodies like the EMA and USP .
- Cross-validate results using orthogonal techniques (e.g., HPLC-MS, NMR) to confirm compound identity and purity (>95%) .
Q. What storage conditions are critical for maintaining the stability of this compound in laboratory settings?
Methodological Answer:
- Store lyophilized or solid forms at 2–8°C for long-term stability, as elevated temperatures may induce degradation or nitroso-group reactivity .
- For short-term use (e.g., during assays), room-temperature shipping is acceptable if the compound is sealed in inert, moisture-resistant packaging .
- Monitor batch-specific degradation using accelerated stability studies under varying pH and temperature conditions .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Methodological Answer:
- Document all synthetic steps exhaustively, including reaction temperatures, solvent ratios, and purification protocols (e.g., column chromatography conditions) .
- Use standardized nomenclature (IUPAC) and structural identifiers (InChIKey) to avoid ambiguity in reporting intermediates and final products .
- Share raw spectral data (e.g., NMR peaks, IR spectra) in open repositories like Chemotion to enable independent verification .
Advanced Research Questions
Q. How should researchers address contradictions in experimental data related to this compound’s bioactivity?
Methodological Answer:
- Conduct a systematic review of primary literature to identify confounding variables (e.g., cell line variability, assay conditions) .
- Perform meta-analysis using tools like RADAR4Chem to compare datasets and isolate methodological discrepancies (e.g., dose-response curve normalization) .
- Apply contradiction matrices (TRIZ framework) to resolve conflicts between observed bioactivity and theoretical models .
Q. What strategies integrate computational modeling with experimental data to predict this compound’s metabolic pathways?
Methodological Answer:
- Combine density functional theory (DFT) calculations with in vitro CYP450 inhibition assays to map potential metabolic sites .
- Validate predictions using isotopic labeling (e.g., ¹⁴C-tracer studies) and high-resolution mass spectrometry .
- Leverage FAIR-compliant databases (e.g., NIST Chemistry WebBook) to cross-reference thermodynamic and kinetic parameters .
Q. How can iterative research processes improve the design of this compound’s structure-activity relationship (SAR) studies?
Methodological Answer:
- Adopt an agile workflow: Cycle between synthesis, in silico docking (e.g., AutoDock Vina), and phenotypic screening to refine hypotheses .
- Use qualitative coding frameworks (e.g., grounded theory) to categorize SAR trends and prioritize novel derivatives for testing .
- Implement version control in electronic lab notebooks (ELNs) like Chemotion ELN to track iterative modifications and decision pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
